molecular formula C19H10ClF5N4O2S B13033190 N-(3-((2-Aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-(trifluoromethyl)benzenesulfonamide

N-(3-((2-Aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13033190
M. Wt: 488.8 g/mol
InChI Key: APQCNORWWYBGRE-UHFFFAOYSA-N
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Description

N-(3-((2-Aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including an aminopyrimidine moiety, a difluorophenyl group, and a benzenesulfonamide structure, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-(3-((2-Aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from acyclic starting materials. The general synthetic route includes:

    Formation of the aminopyrimidine core: This can be achieved through the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.

    Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, using appropriate palladium catalysts and copper co-catalysts.

    Attachment of the difluorophenyl and benzenesulfonamide groups: These groups can be introduced through nucleophilic aromatic substitution reactions, utilizing suitable halogenated precursors and sulfonamide reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

N-(3-((2-Aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions activated by electron-withdrawing groups. Common reagents include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(3-((2-Aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting key biological processes. The compound’s ability to form stable complexes with metal ions and other biomolecules further contributes to its biological activity .

Comparison with Similar Compounds

Similar compounds to N-(3-((2-Aminopyrimidin-5-yl)ethynyl)-2,4-difluorophenyl)-5-chloro-2-(trifluoromethyl)benzenesulfonamide include other aminopyrimidine derivatives and sulfonamide-containing molecules. These compounds share structural features but may differ in their specific functional groups and biological activities. For example:

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties .

Properties

Molecular Formula

C19H10ClF5N4O2S

Molecular Weight

488.8 g/mol

IUPAC Name

N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C19H10ClF5N4O2S/c20-11-2-4-13(19(23,24)25)16(7-11)32(30,31)29-15-6-5-14(21)12(17(15)22)3-1-10-8-27-18(26)28-9-10/h2,4-9,29H,(H2,26,27,28)

InChI Key

APQCNORWWYBGRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F)C(F)(F)F

Origin of Product

United States

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